N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Catalog No.
S547901
CAS No.
1133432-46-8
M.F
C33H36N6O3S
M. Wt
596.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anili...

CAS Number

1133432-46-8

Product Name

N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

IUPAC Name

N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Molecular Formula

C33H36N6O3S

Molecular Weight

596.7 g/mol

InChI

InChI=1S/C33H36N6O3S/c1-20-24(9-7-10-25(20)36-31(40)28-18-22-8-5-6-11-27(22)43-28)26-19-39(4)33(42)30(35-26)34-23-14-12-21(13-15-23)29-32(41)38(3)17-16-37(29)2/h7,9-10,12-15,18-19,29H,5-6,8,11,16-17H2,1-4H3,(H,34,35)(H,36,40)/t29-/m1/s1

InChI Key

CDOOFZZILLRUQH-GDLZYMKVSA-N

SMILES

CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)C6C(=O)N(CCN6C)C)C

Solubility

Soluble in DMSO, not in water

Synonyms

GDC 0834, GDC-0834, GDC0834, N-(3-(6-(4-(1,4-dimethyl-3-oxopiperazin-2-yl)phenylamino)-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl)-4,5,6,7-tetrahydrobenzo(b)thiophene-2-carboxamide

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)C6C(=O)N(CCN6C)C)C

Isomeric SMILES

CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)[C@@H]6C(=O)N(CCN6C)C)C

Description

The exact mass of the compound GDC-0834 Racemate is 596.25696 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, commonly referred to as GDC-0834 (S-enantiomer), is a complex organic compound with the molecular formula C₃₃H₃₆N₆O₃S. It is recognized primarily for its role as a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), an important target in the treatment of various autoimmune diseases and cancers .

Typical for compounds containing multiple functional groups:

  • Hydrolysis: The amide functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  • Reduction: The oxo groups in the piperazine moiety could be reduced to form alcohols.
  • Substitution Reactions: The aromatic rings can participate in electrophilic substitution reactions, potentially introducing various substituents.

These reactions are critical for understanding the compound's reactivity and potential modifications for enhanced biological activity.

GDC-0834 has been shown to exhibit significant biological activity as a BTK inhibitor, which plays a crucial role in B-cell receptor signaling pathways. This inhibition can lead to:

  • Reduced proliferation of B-cells: Important in conditions like rheumatoid arthritis and certain types of leukemia.
  • Decreased cytokine production: Resulting in reduced inflammation and autoimmune responses .

Preclinical studies have demonstrated its efficacy in models of autoimmune diseases, showcasing its potential therapeutic applications.

The synthesis of GDC-0834 typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the piperazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Aromatic coupling: The introduction of the aniline and pyrazine moieties often involves coupling reactions such as Suzuki or Buchwald-Hartwig cross-coupling.
  • Final assembly: The final compound is obtained by linking these moieties through amide bond formation.

Each step requires careful optimization to ensure yield and purity .

GDC-0834 is primarily investigated for its potential use in:

  • Autoimmune diseases: Such as rheumatoid arthritis, where BTK inhibition can alleviate symptoms by modulating immune responses.
  • Oncology: As a therapeutic agent against certain B-cell malignancies, leveraging its ability to inhibit pathways that promote cancer cell survival and proliferation .

Moreover, ongoing research may explore its utility in other inflammatory conditions.

Studies on GDC-0834 have focused on its interactions with various biological targets:

  • Bruton's Tyrosine Kinase: Its primary target; studies demonstrate that GDC-0834 binds selectively, inhibiting BTK activity effectively.
  • Off-target interactions: Research also investigates potential interactions with other kinases or proteins to assess specificity and minimize side effects.

Understanding these interactions is crucial for evaluating the safety and efficacy profiles of GDC-0834 in clinical settings .

GDC-0834 shares structural similarities with several other compounds known for their BTK inhibitory activities. Here are some notable examples:

Compound NameMolecular FormulaKey Features
IbrutinibC₁₉H₁₉N₄O₂First-in-class BTK inhibitor; used in CLL
AcalabrutinibC₂₂H₂₃N₅O₂Second-generation BTK inhibitor; more selective than Ibrutinib
ZanubrutinibC₂₂H₂₃N₅O₂Another selective BTK inhibitor; improved pharmacokinetics

Uniqueness of GDC-0834

GDC-0834 is unique due to its complex structure that incorporates multiple pharmacophores, allowing it to exhibit potent inhibitory activity against BTK while potentially minimizing off-target effects compared to simpler compounds like Ibrutinib. Its specific structural features may confer advantages in terms of selectivity and therapeutic index .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.3

Exact Mass

596.25696

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FM7JG3L4SR

Wikipedia

Gdc-0834

Dates

Modify: 2023-07-15
1: Sodhi JK, Wong S, Kirkpatrick DS, Liu L, Khojasteh SC, Hop CE, Barr JT, Jones JP, Halladay JS. A novel reaction mediated by human aldehyde oxidase: amide hydrolysis of GDC-0834. Drug Metab Dispos. 2015 Jun;43(6):908-15. doi: 10.1124/dmd.114.061804. Epub 2015 Apr 6. PubMed PMID: 25845827; PubMed Central PMCID: PMC4429680.
2: Young WB, Barbosa J, Blomgren P, Bremer MC, Crawford JJ, Dambach D, Gallion S, Hymowitz SG, Kropf JE, Lee SH, Liu L, Lubach JW, Macaluso J, Maciejewski P, Maurer B, Mitchell SA, Ortwine DF, Di Paolo J, Reif K, Scheerens H, Schmitt A, Sowell CG, Wang X, Wong H, Xiong JM, Xu J, Zhao Z, Currie KS. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834. Bioorg Med Chem Lett. 2015 Mar 15;25(6):1333-7. doi: 10.1016/j.bmcl.2015.01.032. Epub 2015 Feb 7. PubMed PMID: 25701252.
3: Akinleye A, Chen Y, Mukhi N, Song Y, Liu D. Ibrutinib and novel BTK inhibitors in clinical development. J Hematol Oncol. 2013 Aug 19;6:59. doi: 10.1186/1756-8722-6-59. Review. PubMed PMID: 23958373; PubMed Central PMCID: PMC3751776.
4: Robak T, Robak E. Tyrosine kinase inhibitors as potential drugs for B-cell lymphoid malignancies and autoimmune disorders. Expert Opin Investig Drugs. 2012 Jul;21(7):921-47. doi: 10.1517/13543784.2012.685650. Epub 2012 May 22. Review. PubMed PMID: 22612424.
5: Shin YG, Jones SA, Murakami SC, Liu L, Wong H, Buonarati MH, Hop CE. Validation and application of a liquid chromatography-tandem mass spectrometric method for the determination of GDC-0834 and its metabolite in human plasma using semi-automated 96-well protein precipitation. Biomed Chromatogr. 2012 Nov;26(11):1444-51. doi: 10.1002/bmc.2716. Epub 2012 Feb 7. PubMed PMID: 22311651.
6: Liu L, Halladay JS, Shin Y, Wong S, Coraggio M, La H, Baumgardner M, Le H, Gopaul S, Boggs J, Kuebler P, Davis JC Jr, Liao XC, Lubach JW, Deese A, Sowell CG, Currie KS, Young WB, Khojasteh SC, Hop CE, Wong H. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor. Drug Metab Dispos. 2011 Oct;39(10):1840-9. doi: 10.1124/dmd.111.040840. Epub 2011 Jul 8. PubMed PMID: 21742900.
7: Liu L, Di Paolo J, Barbosa J, Rong H, Reif K, Wong H. Antiarthritis effect of a novel Bruton's tyrosine kinase (BTK) inhibitor in rat collagen-induced arthritis and mechanism-based pharmacokinetic/pharmacodynamic modeling: relationships between inhibition of BTK phosphorylation and efficacy. J Pharmacol Exp Ther. 2011 Jul;338(1):154-63. doi: 10.1124/jpet.111.181545. Epub 2011 Apr 26. PubMed PMID: 21521773.

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